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Compound of Interest

Compound Name: Upadacitinib-d5

Cat. No.: B15599766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on Upadacitinib-d5, a deuterated

isotopologue of Upadacitinib. It covers its core chemical structure, molecular formula, and

relevant physicochemical data. Furthermore, it outlines a representative synthetic protocol and

illustrates its mechanism of action within the Janus kinase (JAK) signaling pathway.

Chemical Structure and Molecular Formula
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Upadacitinib-d5 is a stable,

isotopically labeled version of Upadacitinib, primarily used as an internal standard in

quantitative analytical methods such as mass spectrometry. The deuterium labeling provides a

distinct mass-to-charge ratio (m/z) without significantly altering the chemical properties of the

molecule.

The systematic chemical name for Upadacitinib-d5 is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-

a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-d5-pyrrolidine-1-carboxamide.[4] Based on

this nomenclature, the five deuterium atoms are located on the ethyl group and the adjacent

pyrrolidine ring positions.

Molecular Formula: C₁₇H₁₄D₅F₃N₆O[4]

Chemical Structure: (A 2D representation of the chemical structure of Upadacitinib is shown

below. In the -d5 variant, five hydrogen atoms on the pyrrolidine ring and ethyl group are
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replaced with deuterium.) Chemical structure of Upadacitinib

Physicochemical and Pharmacokinetic Data
The following table summarizes key quantitative data for Upadacitinib and its deuterated

analogue, Upadacitinib-d5. Data for the parent compound is included for comparative

purposes.

Property Upadacitinib Upadacitinib-d5

Molecular Formula C₁₇H₁₉F₃N₆O[5][6][7] C₁₇H₁₄D₅F₃N₆O[4]

Molar Mass 380.375 g·mol⁻¹[8] 385.40 g/mol [4]

CAS Number 1310726-60-3[5] Not Available (NA)[4]

Protein Binding 52%[8] Not Applicable

Metabolism
Hepatic (Major: CYP3A, Minor:

CYP2D6)[8]
Not Applicable

Elimination Half-life 9–14 hours[8] Not Applicable

Excretion
Feces (38% unchanged),

Urine (24% unchanged)[8]
Not Applicable

Experimental Protocols: Synthesis Overview
The synthesis of Upadacitinib is a multi-step process involving the construction of its complex

heterocyclic core and the chiral pyrrolidine side chain. The following is a generalized protocol

based on published synthetic routes.[9][10][11]

Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core

The synthesis typically starts with a Larock indole synthesis using a substituted

dibromopyrazine to form the initial indole ring structure.[9]

The indole nitrogen is protected, often with a tosyl group.
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A subsequent Buchwald-Hartwig amination reaction is performed to install a carbamate

group, yielding a key intermediate for the core structure.[9]

Step 2: Synthesis of the Chiral Pyrrolidine Fragment

A Michael addition followed by a Dieckmann condensation of protected glycine and an

acrylate derivative is used to form a substituted pyrrolidine ring.[9]

An enol triflate is formed and then subjected to a Suzuki-Miyaura reaction with ethylboronic

acid to introduce the ethyl group.[9]

A crucial step is the asymmetric hydrogenation, often catalyzed by a ruthenium complex with

a chiral phosphine ligand (e.g., (S)-Segphos), to establish the desired stereochemistry of the

ethyl and substituent groups on the pyrrolidine ring.[9]

Step 3: Coupling and Final Assembly

The pyrrolidine fragment is converted to an α-bromo ketone.

This ketone undergoes a displacement reaction with the pyrazine core intermediate

synthesized in Step 1.[9]

The coupled product is then cyclized and dehydrated under mild conditions to form the final

tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine system.

Finally, deprotection of the tosyl and carbamate groups is carried out, followed by the

addition of the N-(2,2,2-trifluoroethyl)carboxamide side chain to yield Upadacitinib.[9]

For the synthesis of Upadacitinib-d5, deuterated starting materials or reagents would be

introduced at the appropriate steps to achieve isotopic labeling on the ethyl-pyrrolidine moiety.

Mechanism of Action: JAK-STAT Signaling Pathway
Upadacitinib functions as a selective inhibitor of JAK1, an intracellular enzyme that plays a

critical role in the signaling cascade of numerous pro-inflammatory cytokines.[1][2][12] By

blocking JAK1, Upadacitinib interrupts the phosphorylation and activation of Signal

Transducers and Activators of Transcription (STATs), which prevents their translocation to the
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nucleus and subsequent transcription of inflammatory genes.[3][13] This mechanism underlies

its efficacy in treating various immune-mediated inflammatory diseases.[12]
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Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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